molecular formula C6H9BrO2 B8296700 Methyl 2-bromomethyl-2-butenoate

Methyl 2-bromomethyl-2-butenoate

Cat. No. B8296700
M. Wt: 193.04 g/mol
InChI Key: CWMAKDYRWVQEAR-UHFFFAOYSA-N
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Patent
US04960879

Procedure details

In a manner to that of S. E. Drews, D. Emsley, et al., in J. Chem. Soc., Perkin Transaction I, pp. 2079 and 2079 (1982), an ice cooled solution of methyl acrylate (IV) (8.6 g) in conc. HBr (16.5 ml) is mixed dropwise with acetaldehyde (V) (4.4 g) and then conc. sulfuric acid (15 ml). After stirring overnight, the reaction mixture is extracted thrice with ether. The extract is washed with saturated saline, dried over MgSO4, and concentrated. The resulting residue is distilled under reduced pressure to give methyl 2-bromomethyl-2-butenoate (III) (8.59 g). 83°~85° C./10 mmHg.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH:7](=O)[CH3:8].S(=O)(=O)(O)O.[BrH:15]>>[Br:15][CH2:3][C:2](=[CH:7][CH3:8])[C:1]([O:5][CH3:6])=[O:4]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.6 g
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)=O
Name
Quantity
16.5 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted thrice with ether
WASH
Type
WASH
Details
The extract is washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC(C(=O)OC)=CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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